molecular formula C21H22ClN5O B2946682 (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034350-18-8

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2946682
CAS RN: 2034350-18-8
M. Wt: 395.89
InChI Key: IBIRAFJYIBZWHJ-UHFFFAOYSA-N
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Description

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Antagonism

The compound's structure-activity relationship has been explored for its potential as a histamine H4 receptor antagonist. Studies have identified ligands structurally related to this compound, showing interaction with histamine H3 and H4 receptors, indicating potential applications in treating allergic reactions or inflammatory conditions (Terzioğlu et al., 2004).

Antimicrobial Activity

Research into new pyridine derivatives, including those structurally related to the compound , has shown variable and modest activity against bacterial and fungal strains. This suggests its potential utility in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Interaction Studies

The compound's interaction with cannabinoid and vanilloid receptors has been investigated, providing insights into its mechanism of action and potential therapeutic applications in pain management and neurological disorders. Studies on its molecular interaction with the CB1 cannabinoid receptor have contributed to the understanding of antagonist activity at this site (Shim et al., 2002).

Therapeutic Agent Development

Further research has explored the synthesis of related compounds for potential therapeutic applications, such as Alzheimer's disease, highlighting the importance of enzyme inhibition and chemoinformatic properties in drug development (Hassan et al., 2018).

Anticancer and Antituberculosis Studies

Synthetic efforts have led to derivatives with evaluated anticancer and antituberculosis activities, emphasizing the compound's relevance in addressing major health challenges (Mallikarjuna, Padmashali, & Sandeep, 2014).

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-16-5-6-17-15(11-16)12-19(23-17)21(28)27-9-7-26(8-10-27)20-13-14-3-1-2-4-18(14)24-25-20/h5-6,11-13,23H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRAFJYIBZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

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